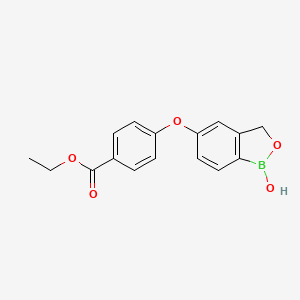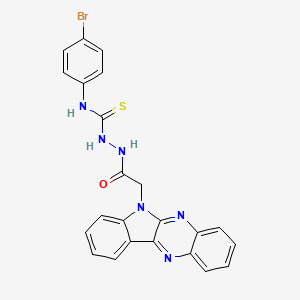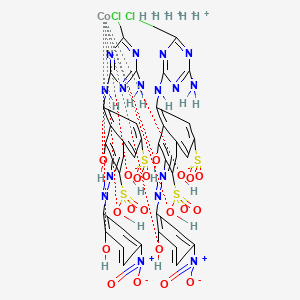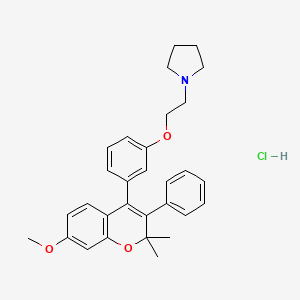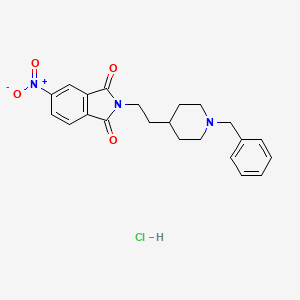
2H-1-Benzopyran-2-one, 7-(2-(1H-benzimidazol-1-yl)ethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 7-(2-(1H-benzimidazol-1-yl)ethoxy)- is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system fused with a benzimidazole moiety through an ethoxy linkage. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(2-(1H-benzimidazol-1-yl)ethoxy)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzopyran Core: The benzopyran core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of Ethoxy Linkage: The ethoxy group can be introduced through an etherification reaction, where the hydroxyl group of the benzopyran is reacted with an appropriate ethylating agent.
Attachment of Benzimidazole Moiety: The final step involves the nucleophilic substitution reaction where the ethoxy group is reacted with benzimidazole to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 7-(2-(1H-benzimidazol-1-yl)ethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzopyran and benzimidazole derivatives.
科学研究应用
2H-1-Benzopyran-2-one, 7-(2-(1H-benzimidazol-1-yl)ethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(2-(1H-benzimidazol-1-yl)ethoxy)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways such as apoptosis, cell cycle regulation, and oxidative stress response.
相似化合物的比较
Similar Compounds
7-Methoxy-2H-1-benzopyran-2-one: Known for its antimicrobial properties.
7-Hydroxy-2H-1-benzopyran-2-one:
7-Methyl-2H-1-benzopyran-2-one: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2H-1-Benzopyran-2-one, 7-(2-(1H-benzimidazol-1-yl)ethoxy)- is unique due to its combined benzopyran and benzimidazole structure, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
155272-62-1 |
|---|---|
分子式 |
C18H14N2O3 |
分子量 |
306.3 g/mol |
IUPAC 名称 |
7-[2-(benzimidazol-1-yl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C18H14N2O3/c21-18-8-6-13-5-7-14(11-17(13)23-18)22-10-9-20-12-19-15-3-1-2-4-16(15)20/h1-8,11-12H,9-10H2 |
InChI 键 |
WOOGVKZQDMRNDR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=CN2CCOC3=CC4=C(C=C3)C=CC(=O)O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



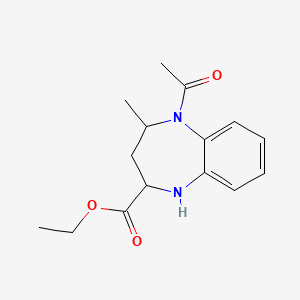



![N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride](/img/structure/B12748330.png)
